SNT-207858

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

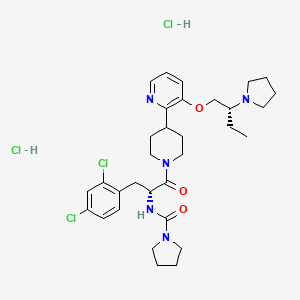

C32H45Cl4N5O3 |

|---|---|

Molecular Weight |

689.5 g/mol |

IUPAC Name |

N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride |

InChI |

InChI=1S/C32H43Cl2N5O3.2ClH/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34;;/h7-10,13,21,23,26,28H,2-6,11-12,14-20,22H2,1H3,(H,36,41);2*1H/t26-,28-;;/m1../s1 |

InChI Key |

DFRHMBGAOYBWHK-VXGCXGCYSA-N |

Isomeric SMILES |

CC[C@H](COC1=C(N=CC=C1)C2CCN(CC2)C(=O)[C@@H](CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5.Cl.Cl |

Canonical SMILES |

CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

SNT-207858: A Technical Guide to the Selective Melanocortin-4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNT-207858 is a potent, selective, and orally bioavailable small molecule antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] Possessing the ability to penetrate the blood-brain barrier, this compound has demonstrated efficacy in preclinical models of cachexia, a debilitating muscle wasting syndrome associated with chronic diseases such as cancer.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, experimental protocols for its evaluation, and its mechanism of action within the context of the MC4R signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Core Properties of this compound

This compound is a non-peptidic molecule with the chemical formula C32H43Cl2N5O3 and a molecular weight of 616.6 g/mol .[4] It is identified by the CAS numbers 1104662-66-9 for the free base and 1104080-42-3 for the dihydrochloride (B599025) salt.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C32H43Cl2N5O3 | [4] |

| Molecular Weight | 616.6 g/mol | [4] |

| CAS Number (Free Base) | 1104662-66-9 | [4] |

| CAS Number (Dihydrochloride) | 1104080-42-3 | [1] |

Pharmacological Profile

This compound is a selective antagonist of the melanocortin-4 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the brain and known to be a key regulator of energy homeostasis and appetite.

In Vitro Activity

This compound exhibits high affinity and functional antagonism at the MC4R. Its selectivity for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R, is a key characteristic.

Table 2: In Vitro Pharmacological Data for this compound

| Parameter | Value | Receptor | Description |

| Binding Affinity (IC50) | 22 nM | MC4R | Concentration required to inhibit 50% of radioligand binding. |

| Functional Antagonism (IC50) | 11 nM | MC4R | Concentration required to inhibit 50% of the agonist-induced response. |

| Selectivity vs. MC3R | 170-fold | MC4R vs. MC3R | Ratio of binding affinity at MC3R to MC4R. |

| Selectivity vs. MC5R | 40-fold | MC4R vs. MC5R | Ratio of binding affinity at MC5R to MC4R. |

In Vivo Efficacy

Preclinical studies in a murine model of cancer-induced cachexia have demonstrated the therapeutic potential of this compound. Oral administration of the compound was shown to significantly mitigate weight loss associated with the tumor.

Table 3: In Vivo Efficacy of this compound in a Cancer Cachexia Model

| Animal Model | Dosing Regimen | Key Finding |

| C26 Adenocarcinoma-induced Cachexia in Mice | 30 mg/kg, oral administration, once daily for 15 days | Significantly reduced tumor-induced weight loss.[1][2] |

Mechanism of Action: The Melanocortin-4 Receptor Signaling Pathway

The melanocortin-4 receptor plays a crucial role in the hypothalamic regulation of food intake and energy expenditure. The signaling pathway is initiated by the binding of endogenous agonists or antagonists.

The primary endogenous agonist for MC4R is alpha-melanocyte-stimulating hormone (α-MSH), which is derived from the precursor protein pro-opiomelanocortin (POMC). The production of α-MSH is stimulated by signals of energy surplus, such as the hormone leptin. Upon binding to MC4R, α-MSH activates the receptor, leading to the stimulation of a Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a decrease in appetite and an increase in energy expenditure.

Conversely, the endogenous antagonist/inverse agonist is the agouti-related peptide (AgRP). AgRP competes with α-MSH for binding to MC4R and, upon binding, inhibits the receptor's basal activity, leading to an increase in food intake.

This compound, as a competitive antagonist, blocks the binding of the agonist α-MSH to the MC4R. This inhibition prevents the downstream signaling cascade that leads to satiety and increased energy expenditure. By blocking this anorexigenic pathway, this compound effectively promotes food intake and can counteract the pathological weight loss seen in conditions like cachexia.

References

SNT-207858 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNT-207858 is a potent and selective, non-peptidic antagonist of the melanocortin-4 receptor (MC-4R) that has demonstrated the ability to cross the blood-brain barrier and is orally bioavailable. Its development has been primarily focused on its potential therapeutic application in the treatment of cachexia, a condition characterized by severe body weight loss, particularly in the context of chronic diseases such as cancer. By antagonizing the MC-4R, this compound has been shown to stimulate food intake and mitigate weight loss in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to support further research and development efforts.

Chemical Structure and Properties

This compound is a pyrrolidinecarboxamide derivative. The chemical structure and key properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[(1R)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2-[4-[3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-pyridinyl]-1-piperidinyl]ethyl]-1-pyrrolidinecarboxamide |

| CAS Number | 1104662-66-9 (free base)[1] |

| 1104080-42-3 (dihydrochloride)[2][3] | |

| Canonical SMILES | CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5[1] |

| Isomeric SMILES | CC--INVALID-LINK--Cl)Cl)NC(=O)N4CCCC4">C@HN5CCCC5[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Form |

| Molecular Formula | C₃₂H₄₃Cl₂N₅O₃ | Free base[1] |

| C₃₂H₄₅Cl₄N₅O₃ | Dihydrochloride[2][3] | |

| Molecular Weight | 616.6 g/mol | Free base[1] |

| Predicted pKa | 12.71 ± 0.20 | Free base[1] |

| Hydrogen Bond Donor Count | 1 | Free base[1] |

| Hydrogen Bond Acceptor Count | 5 | Free base[1] |

| Rotatable Bond Count | 10 | Free base[1] |

| Topological Polar Surface Area | 78 Ų | Free base[1] |

Biological Activity and Pharmacology

This compound acts as a selective antagonist of the melanocortin-4 receptor (MC-4R), a G protein-coupled receptor primarily expressed in the brain, particularly in the hypothalamus, which plays a crucial role in regulating energy homeostasis, including appetite and body weight.

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Species | Assay Type |

| MC-4R Binding Affinity (IC₅₀) | 22 nM | Not Specified | Radioligand Binding Assay |

| MC-4R Functional Activity (IC₅₀) | 11 nM | Not Specified | Functional Assay |

| Selectivity vs. MC-3R | 170-fold | Not Specified | Not Specified |

| Selectivity vs. MC-5R | 40-fold | Not Specified | Not Specified |

| In Vivo Efficacy | Significantly reduced tumor-induced weight loss at 30 mg/kg (oral, once daily for 15 days) | Mouse (C26 adenocarcinoma-induced cachexia model) | In Vivo Study |

Mechanism of Action: The Melanocortin-4 Receptor Signaling Pathway

The melanocortin-4 receptor is a key component of the leptin-melanocortin pathway, which regulates energy balance. The endogenous agonist for MC-4R is α-melanocyte-stimulating hormone (α-MSH), a peptide derived from pro-opiomelanocortin (POMC). Binding of α-MSH to MC-4R, a Gs protein-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in decreased food intake and increased energy expenditure.

Conversely, the endogenous antagonist, agouti-related protein (AgRP), competes with α-MSH for binding to MC-4R, thereby inhibiting its signaling and promoting food intake. This compound, as a synthetic antagonist, mimics the action of AgRP by blocking the binding of α-MSH to the MC-4R, thus inhibiting the downstream signaling cascade and leading to an orexigenic (appetite-stimulating) effect.

Caption: Melanocortin-4 Receptor Signaling Pathway and Points of Antagonism.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following protocols are based on the methodologies described in the primary literature.

Radioligand Binding Assay for MC-4R Affinity

-

Objective: To determine the binding affinity (IC₅₀) of this compound for the melanocortin-4 receptor.

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human MC-4R are prepared.

-

Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH is used as the radioligand.

-

Assay Buffer: 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4.

-

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled α-MSH.

-

The reaction mixture is incubated to allow for binding equilibrium.

-

Bound and free radioligand are separated by filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified using a gamma counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.

-

In Vivo Murine Model of Cancer-Induced Cachexia

-

Objective: To evaluate the in vivo efficacy of this compound in mitigating cancer-induced weight loss.

-

Methodology:

-

Animal Model: Male BALB/c mice are used.

-

Tumor Induction: Mice are inoculated subcutaneously with C26 adenocarcinoma cells to induce cachexia.

-

Treatment:

-

Once tumors are established and weight loss is observed, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally once daily at a dose of 30 mg/kg. The vehicle control group receives the corresponding vehicle.

-

-

Monitoring: Body weight, food intake, and tumor volume are monitored regularly throughout the 15-day treatment period.

-

Endpoint Analysis: At the end of the study, changes in body composition (fat mass and lean body mass) can be assessed.

-

Data Analysis: Statistical analysis is performed to compare the changes in body weight and food intake between the this compound-treated group and the vehicle-treated group.

-

Synthesis

The synthesis of this compound is detailed in the patent literature (WO 2009010299). A general overview of the synthetic strategy for related pyrrolidinecarboxamide MC-4R antagonists involves the coupling of a substituted pyrrolidine (B122466) core with various amine-containing fragments. The stereochemistry of the final compound is critical for its antagonist activity.

Discussion and Future Directions

This compound represents a promising small molecule antagonist of the MC-4R with potential for the treatment of cachexia. Its oral bioavailability and ability to penetrate the blood-brain barrier are significant advantages for a centrally acting therapeutic. The preclinical data demonstrate its efficacy in stimulating food intake and preserving body mass in a cancer cachexia model.

Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic profile, as well as long-term safety and toxicology studies. Further optimization of the chemical structure could lead to analogs with improved potency, selectivity, and pharmacokinetic properties. Clinical investigation will be necessary to determine the therapeutic potential of this compound in human patients suffering from cachexia and other conditions associated with involuntary weight loss.

Conclusion

This compound is a well-characterized, selective MC-4R antagonist with demonstrated preclinical efficacy in a model of cancer-induced cachexia. The information provided in this technical guide, including its chemical and biological properties, mechanism of action, and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the melanocortin-4 receptor.

References

Technical Guide: Characterization of SNT-207858, a Novel Biological Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNT-207858 is a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), with notable activity against the L858R mutant variant. This document provides a comprehensive overview of the biological targets of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals engaged in oncology and targeted therapy research.

Core Biological Target: Epidermal Growth Factor Receptor (EGFR)

The primary biological target of this compound is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. EGFR plays a crucial role in regulating cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and tumorigenesis. One of the most common activating mutations is the L858R point mutation in the kinase domain, which is a key driver in non-small cell lung cancer (NSCLC). This compound is designed to selectively inhibit the kinase activity of EGFR, with a particular potency against the L858R mutant form.

Quantitative Data: Biochemical and Cellular Activity

The inhibitory activity of this compound was assessed in both biochemical and cellular assays to determine its potency and selectivity.

Table 1: Biochemical Inhibition of EGFR Kinase Activity

| Target Enzyme | IC₅₀ (nM) | Assay Type |

| EGFR (Wild-Type) | 85.3 | TR-FRET |

| EGFR (L858R Mutant) | 1.7 | TR-FRET |

| EGFR (T790M Mutant) | 925.1 | TR-FRET |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Antiproliferative Activity

| Cell Line | EGFR Status | GI₅₀ (nM) | Assay Type |

| PC-9 | L858R Mutant | 9.8 | CellTiter-Glo |

| H3255 | L858R Mutant | 12.1 | CellTiter-Glo |

| A549 | Wild-Type | > 10,000 | CellTiter-Glo |

| H1975 | L858R/T790M | 1,250 | CellTiter-Glo |

GI₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the downstream signaling cascade initiated by activated EGFR. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of major signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which promote cell proliferation and survival. This compound, by blocking the kinase activity of EGFR, prevents this cascade.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TR-FRET Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit EGFR kinase activity.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the phosphorylation of a substrate peptide by the EGFR kinase. Inhibition of the kinase results in a decreased FRET signal.

-

Protocol:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Add recombinant human EGFR (Wild-Type or L858R mutant) to the wells of a 384-well plate.

-

Add serial dilutions of this compound (in DMSO, final concentration 1%) to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP (at Km concentration) and a biotinylated substrate peptide.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

-

Incubate for 60 minutes in the dark.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the IC₅₀ values using a four-parameter logistic curve fit.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the antiproliferative effect of this compound on cancer cell lines.

-

Principle: The assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

-

Protocol:

-

Seed cells (e.g., PC-9, A549) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the log concentration of the compound.

-

Experimental and Validation Workflow

The characterization of a selective kinase inhibitor like this compound follows a structured workflow from initial screening to in-depth cellular validation.

Disclaimer: this compound is presented as a hypothetical compound for illustrative purposes within this technical guide. The data and protocols are based on established methodologies for the characterization of EGFR inhibitors.

SNT-207858: A Technical Overview of its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

SNT-207858, also known as BL-6020, is a nonpeptidic, orally available small molecule that acts as a potent and selective antagonist of the melanocortin-4 receptor (MC-4R).[1][2][3] It has been investigated for its potential therapeutic application in treating cachexia, a debilitating muscle wasting syndrome associated with chronic diseases such as cancer.[1][4][5] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and modulate appetite and body weight in animal models.[1][2][3][4][6] While comprehensive quantitative safety and toxicity data are limited in publicly available literature, this guide synthesizes the existing information on the preclinical profile of this compound.

Quantitative Data Summary

The available quantitative data for this compound primarily pertains to its binding affinity and selectivity for the melanocortin receptor subtypes.

| Parameter | Value | Receptor | Notes |

| Binding Affinity (IC50) | 22 nM | MC-4 | [3][4][5][6] |

| Functional Activity (IC50) | 11 nM | MC-4 | [3] |

| Selectivity vs. MC-3 | 170-fold | MC-4 vs. MC-3 | [4][5][6] |

| Selectivity vs. MC-5 | 40-fold | MC-4 vs. MC-5 | [4][5][6] |

Preclinical Safety and Tolerability

Preclinical investigations have suggested a favorable safety profile for this compound, with some studies reporting "no toxicity".[1][4] It has also been noted for its low toxicity and ability to inhibit stress-induced ulcers. However, specific quantitative toxicity metrics such as the LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level) are not detailed in the available public domain literature.

Experimental Protocols

C26 Adenocarcinoma-Induced Cachexia Model in Mice

While detailed, step-by-step protocols for the safety and toxicity studies of this compound are not publicly available, the methodology for assessing its efficacy in a cancer cachexia model has been described.

Objective: To evaluate the effect of this compound on tumor-induced weight loss and body composition changes.

Methodology:

-

Animal Model: Mice are subcutaneously implanted with C26 adenocarcinoma cells, a commonly used model to induce cachexia.

-

Treatment: Following tumor implantation, mice are treated with this compound. One study specified a dose of 30 mg/kg administered orally once daily for 15 days.[6]

-

Parameters Monitored:

-

Body Weight: Measured regularly to assess changes in total body mass.

-

Food Intake: Monitored to determine the effect of the compound on appetite.

-

Body Composition: Changes in lean body mass and fat mass are assessed to understand the nature of the weight changes.

-

-

Outcome: The studies reported that oral administration of this compound significantly reduced tumor-induced weight loss and prevented the development of cachexia in most of the treated mice.[1][4][5][6]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by antagonizing the MC-4 receptor, which plays a crucial role in regulating energy homeostasis. The binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC-4R in the hypothalamus typically leads to a decrease in appetite and an increase in energy expenditure. By blocking this interaction, this compound is proposed to increase food intake and reduce energy expenditure, thereby counteracting the catabolic state of cachexia.

Experimental Workflow: Preclinical Cachexia Study

The following diagram illustrates a general workflow for a preclinical study evaluating the efficacy of this compound in a mouse model of cancer-induced cachexia.

References

- 1. api.openaire.eu [api.openaire.eu]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. martinique.developpement-durable.gouv.fr [martinique.developpement-durable.gouv.fr]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

SNT-207858: An Examination of Physicochemical Properties - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNT-207858 is a research compound identified as a selective, blood-brain barrier penetrating, potent, and orally active melanocortin-4 (MC-4) receptor antagonist. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its solubility and stability is paramount for the design of reliable in vitro and in vivo experiments, as well as for formulation development. This technical guide provides a comprehensive overview of the typical methodologies employed to characterize the solubility and stability of research compounds like this compound. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that would be utilized in such an evaluation.

Solubility Assessment

The solubility of a compound is a critical determinant of its absorption and bioavailability. It is typically assessed in a range of aqueous and organic solvents to understand its behavior in biological fluids and to identify suitable vehicles for experimental studies.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A common method for determining aqueous solubility is the shake-flask method, which can be adapted for both kinetic and thermodynamic solubility measurements.

Objective: To determine the solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethanol

-

Polyethylene glycol 400 (PEG400)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Shaker incubator

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

-

Sample Preparation:

-

For kinetic solubility , add a small aliquot of the stock solution to the desired aqueous buffer (e.g., PBS) to a final concentration that is expected to be above the solubility limit.

-

For thermodynamic solubility , add an excess of solid this compound to the desired solvent.

-

-

Equilibration:

-

Incubate the samples in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours for thermodynamic solubility, shorter for kinetic).

-

-

Phase Separation: Centrifuge the samples at high speed to pellet any undissolved compound.

-

Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.

-

Data Analysis: The solubility is reported as the measured concentration in the supernatant (e.g., in µg/mL or µM).

Data Presentation: Solubility Profile of a Research Compound

The following table illustrates how solubility data for a compound like this compound would be presented.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data Not Available | Thermodynamic |

| Simulated Gastric Fluid (pH 1.2) | 37 | Data Not Available | Thermodynamic |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Data Not Available | Thermodynamic |

| Water | 25 | Data Not Available | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Kinetic |

| Ethanol | 25 | Data Not Available | Kinetic |

| Polyethylene Glycol 400 (PEG400) | 25 | Data Not Available | Kinetic |

Stability Assessment

Evaluating the stability of a compound is crucial to ensure that it remains intact and active during storage and throughout the course of an experiment. Stability is typically assessed under various conditions, including different temperatures, pH levels, and in the presence of light.

Experimental Protocol: Chemical Stability in Solution

Objective: To assess the chemical stability of this compound in different solutions over time.

Materials:

-

This compound

-

Aqueous buffers (e.g., pH 4, 7.4, 9)

-

Organic solvents (e.g., DMSO)

-

HPLC system with a stability-indicating method

-

Temperature-controlled incubators

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired buffers and solvents at a known concentration.

-

Incubation: Aliquot the solutions into separate vials and store them under different conditions:

-

Temperature: -20°C, 4°C, 25°C, 40°C

-

pH: Acidic, neutral, and basic buffers

-

Light: Protected from light and exposed to a controlled light source (as per ICH Q1B guidelines).

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term stability), withdraw an aliquot from each condition.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation: Stability Profile of a Research Compound

The stability data would be summarized in a table similar to the one below.

| Condition | Time (hours) | % Remaining (Mean ± SD) | Degradation Products Observed |

| pH 4 (25°C) | 0 | 100 | None |

| 24 | Data Not Available | Data Not Available | |

| 48 | Data Not Available | Data Not Available | |

| pH 7.4 (25°C) | 0 | 100 | None |

| 24 | Data Not Available | Data Not Available | |

| 48 | Data Not Available | Data Not Available | |

| pH 9 (25°C) | 0 | 100 | None |

| 24 | Data Not Available | Data Not Available | |

| 48 | Data Not Available | Data Not Available | |

| DMSO (-20°C) | 0 | 100 | None |

| 7 days | Data Not Available | Data Not Available | |

| 30 days | Data Not Available | Data Not Available | |

| Photostability (ICH Q1B) | 0 | 100 | None |

| Specified Duration | Data Not Available | Data Not Available |

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating experimental processes. The following are examples of how Graphviz (DOT language) can be used to create workflows for solubility and stability testing.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for assessing the stability of this compound.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its progression as a research tool and potential therapeutic agent. While specific data is not currently in the public domain, the standardized methodologies outlined in this guide provide a robust framework for the physicochemical characterization of this and other novel chemical entities. The generation of such data is a critical early step in the drug development pipeline, enabling informed decisions for subsequent preclinical and clinical studies.

In-Depth Technical Guide: SNT-207858

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SNT-207858, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). This document details its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols, designed to support researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a small molecule antagonist of the MC4R. It is available as a free base and a hydrochloride salt.

| Property | Value | Reference |

| IUPAC Name | N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide | [1][2] |

| CAS Number | 1104080-42-3 (dihydrochloride) | [1] |

| CAS Number | 1104662-66-9 (free base) | [2] |

| Molecular Formula | C32H45Cl4N5O3 (dihydrochloride) | [3] |

| Molecular Formula | C32H43Cl2N5O3 (free base) | [2] |

| Molecular Weight | 689.54 g/mol (dihydrochloride) | - |

| Molecular Weight | 616.6 g/mol (free base) | [2] |

Mechanism of Action

This compound functions as a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain. The MC4R plays a crucial role in regulating energy homeostasis, food intake, and body weight.[3][4] Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate MC4R, leading to the stimulation of adenylyl cyclase through Gs proteins, which in turn increases intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately results in decreased food intake and increased energy expenditure.

This compound competitively binds to the MC4R, blocking the binding of endogenous agonists and thereby inhibiting the downstream signaling pathway. This antagonism of the MC4R leads to an increase in food intake and a decrease in energy expenditure, making it a potential therapeutic agent for conditions such as cachexia.

MC4R signaling and this compound antagonism.

Pharmacological Data

In Vitro Pharmacology

This compound demonstrates high affinity and functional antagonism at the human MC4R.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (Binding) | 22 nM | Human | Radioligand Binding Assay | [4] |

| IC50 (Functional) | 11 nM | Human | cAMP Functional Assay | [4] |

| Selectivity vs. MC3R | ~170-fold | - | - | - |

| Selectivity vs. MC5R | ~40-fold | - | - | - |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models indicate that this compound is orally bioavailable and can penetrate the blood-brain barrier.[3][4]

| Parameter | Species | Route of Administration | Value | Reference |

| Bioavailability | Mouse | Oral | Data not available | - |

| BBB Penetration | Mouse | - | Yes | [3][4] |

Preclinical Efficacy

In a preclinical model of cancer-induced cachexia, oral administration of this compound demonstrated a significant reduction in tumor-induced weight loss.

| Animal Model | Treatment | Dosing | Outcome | Reference |

| Mice with C26 adenocarcinoma | This compound | 30 mg/kg, oral, daily for 15 days | Significantly reduced tumor-induced weight loss | - |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the MC4R.

Materials:

-

HEK293 cells stably expressing human MC4R

-

Membrane preparation from MC4R-expressing cells

-

Radioligand: [¹²⁵I]-NDP-α-MSH

-

This compound (or other competing ligand)

-

Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-NDP-α-MSH (typically at its Kd), and the serially diluted this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

For non-specific binding control wells, add a high concentration of unlabeled NDP-α-MSH. For total binding wells, add only the radioligand and membranes.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot against the concentration of this compound to determine the IC50 value.

cAMP Functional Assay

This protocol describes a functional assay to measure the antagonistic effect of this compound on agonist-induced cAMP production.

Materials:

-

HEK293 cells stably expressing human MC4R

-

Cell culture medium

-

Agonist: α-MSH

-

Antagonist: this compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

-

Seed MC4R-expressing cells into a 96-well plate and culture overnight.

-

Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor.

-

Prepare serial dilutions of this compound and pre-incubate with the cells for 15-30 minutes.

-

Add a fixed concentration of the agonist α-MSH (typically at its EC80) to all wells except the basal control.

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the concentration of this compound to determine the IC50 value for the inhibition of agonist-induced cAMP production.

Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP-Glo™ Assay Protocol [ch.promega.com]

- 5. innoprot.com [innoprot.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Review of SNT-207858: A Selective Melanocortin-4 Receptor Antagonist

This technical guide provides a comprehensive review of the available scientific literature on this compound, a potent and selective antagonist of the melanocortin-4 receptor (MC-4R). This document summarizes the core pharmacological properties, preclinical efficacy, and the underlying mechanism of action of this compound, presenting the data in a structured format for ease of comparison and analysis.

Core Compound Information

This compound is a small molecule identified as a selective and orally active antagonist of the MC-4 receptor that is capable of penetrating the blood-brain barrier.[1][2]

| Property | Value | Source |

| Chemical Formula | C32H43Cl2N5O3 | [3] |

| Molecular Weight | 616.6 g/mol | [3] |

| CAS Number (Free Base) | 1104662-66-9 | [3] |

| CAS Number (Dihydrochloride) | 1104080-42-3 | [4] |

Quantitative Pharmacological Data

This compound exhibits high affinity and functional antagonism for the MC-4 receptor, with significant selectivity over other melanocortin receptor subtypes.[1][2][3]

| Parameter | Value | Receptor | Species | Assay Type | Source |

| IC50 (Binding) | 22 nM | MC-4 | Not Specified | Radioligand Binding Assay | [1][2][3] |

| IC50 (Functional) | 11 nM | MC-4 | Not Specified | Functional Antagonism Assay | [1][2] |

| Selectivity vs. MC-3 | 170-fold | MC-4 vs. MC-3 | Not Specified | Not Specified | [1][3] |

| Selectivity vs. MC-5 | 40-fold | MC-4 vs. MC-5 | Not Specified | Not Specified | [1][3] |

Preclinical Efficacy in a Cancer Cachexia Model

In a preclinical model of tumor-induced weight loss, oral administration of this compound demonstrated a significant reduction in weight loss, suggesting its potential as a therapeutic agent for cancer cachexia.[1][2][3]

| Animal Model | Dosing Regimen | Duration | Key Finding | Source |

| Mice | 30 mg/kg, oral administration, once daily | 15 days | Significantly reduced tumor-induced weight loss | [1][2][3] |

Experimental Protocols

While the available literature provides key quantitative data, detailed experimental protocols from the primary research article by Weyermann et al. (2009) in PLoS One are essential for a complete understanding and replication of the findings.[1][2] The following outlines the likely methodologies based on standard practices in the field.

Radioligand Binding Assay (for IC50 determination)

A typical protocol would involve the use of cell membranes prepared from a cell line stably expressing the human MC-4 receptor. These membranes would be incubated with a radiolabeled ligand for the MC-4R (e.g., [125I]-NDP-α-MSH) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Functional Antagonism Assay (for IC50 determination)

This assay would likely involve a cell line expressing the MC-4 receptor and a reporter system that measures the downstream signaling of the receptor, such as cyclic AMP (cAMP) production. Cells would be stimulated with a known agonist of the MC-4R in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the agonist-induced signal would be determined as the functional IC50.

In Vivo Cancer Cachexia Model

The in vivo efficacy of this compound was likely assessed in a standard tumor-bearing mouse model. This would typically involve the implantation of a tumor cell line known to induce cachexia. Following tumor establishment, mice would be treated with this compound or a vehicle control. Body weight, tumor volume, and food intake would be monitored throughout the study.

Signaling Pathway and Mechanism of Action

The melanocortin-4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of energy homeostasis. Upon binding of its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), the MC-4R activates the Gs alpha subunit of its associated G protein. This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA). PKA phosphorylates various downstream targets, leading to a reduction in food intake and an increase in energy expenditure.

This compound, as an antagonist, is hypothesized to competitively bind to the MC-4 receptor, preventing the binding of α-MSH and thereby inhibiting the downstream signaling cascade. This blockade of MC-4R signaling is expected to increase food intake and reduce energy expenditure, which is beneficial in conditions such as cancer cachexia.

Caption: MC-4R signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a compound like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Caption: A generalized preclinical drug discovery workflow for this compound.

Conclusion

This compound is a promising preclinical candidate with potent and selective MC-4 receptor antagonist activity. Its ability to be administered orally and penetrate the blood-brain barrier, coupled with its demonstrated efficacy in a mouse model of cancer cachexia, warrants further investigation. A thorough review of the primary literature, including detailed experimental protocols and comprehensive pharmacokinetic and toxicology data, is essential for advancing the development of this compound.

References

An In-depth Technical Guide to SNT-207858: A Selective Melanocortin-4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNT-207858 is a potent, selective, and orally active non-peptidic antagonist of the melanocortin-4 receptor (MC4R).[1][2] Identified as a promising therapeutic candidate, this compound has demonstrated the ability to penetrate the blood-brain barrier and modulate energy homeostasis. This technical guide provides a comprehensive overview of the available patent information, quantitative data, experimental protocols, and the underlying signaling pathway associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, primarily derived from in vitro binding and functional assays, as well as in vivo studies in murine models.

Table 1: In Vitro Receptor Binding Affinity and Selectivity [1][2]

| Parameter | Value | Description |

| MC4R Binding Affinity (nM) | 22 | The concentration of this compound required to occupy 50% of the MC4 receptors in a competitive binding assay. |

| Selectivity vs. MC3R | 170-fold | The ratio of binding affinity for the MC3 receptor compared to the MC4 receptor, indicating high selectivity. |

| Selectivity vs. MC5R | 40-fold | The ratio of binding affinity for the MC5 receptor compared to the MC4 receptor, indicating good selectivity. |

Table 2: In Vivo Efficacy in a Murine Model of Cancer-Induced Cachexia [1][3]

| Parameter | Dosage | Outcome |

| Oral Administration | 30 mg/kg | Almost completely prevented tumor-induced weight loss in mice subcutaneously implanted with C26 adenocarcinoma cells.[1] |

| Body Composition | 30 mg/kg | Diminished the loss of both lean body mass and fat mass in the tumor-bearing mice. |

| Food Intake | 30 mg/kg | Significantly increased food intake in healthy mice during the light phase.[1][3] |

Table 3: Pharmacokinetic Properties in CD-1 Mice [3]

| Parameter | Peak Plasma Level (ng/mL) | 0-6 hr Plasma AUC (nghr/mL) | Peak Brain Level (ng/g) | 0-6 hr Brain AUC (nghr/g) |

| This compound | 1230 ± 150 | 3450 ± 320 | 450 ± 80 | 1340 ± 150 |

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

In Vitro Receptor Binding and Functional Assays

The binding affinity and selectivity of this compound for the melanocortin receptors were determined using radioligand binding assays. While the specific details for this compound are proprietary, a general protocol for such an assay is as follows:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human MC3R, MC4R, or MC5R are cultured under standard conditions.

-

Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

-

Competitive Binding Assay:

-

Membrane preparations are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH).

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound membranes is measured using a gamma counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vivo Murine Model of Cancer-Induced Cachexia

The efficacy of this compound in mitigating cancer-induced weight loss was assessed in a well-established mouse model.[1]

-

Animal Model:

-

Female BALB/c mice are used for the study.

-

C26 adenocarcinoma cells are subcutaneously implanted into the flank of the mice to induce tumor growth and subsequent cachexia.

-

-

Compound Administration:

-

This compound is formulated for oral administration.

-

Daily oral gavage of this compound (e.g., at a dose of 30 mg/kg) or vehicle control is initiated the day after tumor cell implantation and continues for the duration of the study.

-

-

Efficacy Readouts:

-

Body Weight: Animal body weights are recorded daily.

-

Food Intake: Food consumption is measured daily.

-

Body Composition: At the end of the study, lean body mass and fat mass are determined using techniques such as dual-energy X-ray absorptiometry (DEXA).

-

Tumor Growth: Tumor volume is measured regularly with calipers.

-

-

Statistical Analysis:

-

Statistical comparisons between the this compound-treated group and the vehicle-treated tumor-bearing group are performed using appropriate statistical tests (e.g., ANOVA).

-

Signaling Pathway and Mechanism of Action

This compound functions as an antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus, which is a key region for regulating energy homeostasis.[4]

The canonical signaling pathway initiated by the activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), involves the following steps:

-

Agonist Binding and G-protein Activation: α-MSH binds to the MC4R, inducing a conformational change in the receptor. This leads to the activation of the associated heterotrimeric G-protein, Gs.

-

Adenylyl Cyclase Activation and cAMP Production: The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][6]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6]

-

Downstream Phosphorylation and Transcriptional Regulation: PKA phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the expression of genes involved in appetite suppression and increased energy expenditure.[5]

As an antagonist , this compound binds to the MC4R but does not activate it. By occupying the receptor's binding site, this compound prevents the binding of the endogenous agonist α-MSH, thereby inhibiting the downstream signaling cascade that leads to appetite suppression. This blockade of the MC4R signaling pathway results in an orexigenic (appetite-stimulating) effect.

Logical Relationship of this compound Action

Caption: Logical flow of this compound's antagonistic action on the MC4R signaling pathway.

MC4 Receptor Signaling Pathway

Caption: The MC4 receptor signaling cascade from agonist binding to gene transcription.

Patent Information

While a specific patent for this compound has not been publicly disclosed, the foundational research was conducted at Santhera Pharmaceuticals. The primary scientific publication on this compound references two world patent applications on which the authors are listed as inventors: WO2009/010299A1 and WO2008/116665A1 .[2] These patent applications likely cover the chemical matter, synthesis, and use of a series of melanocortin-4 receptor antagonists, including this compound. Researchers interested in the specific intellectual property landscape are encouraged to review these documents.

References

- 1. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]

- 2. journals.plos.org [journals.plos.org]

- 3. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]

- 4. Monogenic obesity - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SNT-207858 in Cell Culture

A search for the compound "SNT-207858" did not yield specific results for a chemical agent used in cell culture applications. The identifier "this compound" appears in a study related to the pentose (B10789219) phosphate (B84403) pathway in C. elegans, but it is used as an internal experimental identifier rather than the name of a specific molecule.[1] Further searches for this term were associated with the "SNT-8" human NK/T-cell lymphoma cell line and "SNT", a software for neuronal tracing.

This document provides a generalized framework for utilizing a novel small molecule inhibitor in cell culture, based on common laboratory practices. Researchers should adapt these protocols based on the specific characteristics of their compound of interest, once its identity and mechanism of action are clarified.

Compound Preparation and Storage

Proper handling of a new chemical entity is crucial for reproducible experimental outcomes. The following guidelines are based on standard procedures for handling small molecule inhibitors.

Table 1: Stock Solution Preparation and Storage

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMSO | High purity DMSO minimizes the introduction of water, which can affect compound solubility and stability.[2] |

| Stock Concentration | 10-100 mM | A high concentration stock allows for small volumes to be added to cell culture media, minimizing solvent effects. |

| Preparation | Dissolve powder in DMSO. Gentle warming (37°C) and sonication can aid dissolution.[2] | Ensures complete solubilization of the compound. |

| Sterilization | 0.22 µm DMSO-compatible syringe filter | Removes any potential microbial contamination from the stock solution.[2] |

| Storage | Aliquot into single-use tubes and store at -80°C. | Prevents repeated freeze-thaw cycles that can lead to compound degradation.[2] |

General Cell Culture Protocol

The following is a generalized protocol for treating adherent or suspension cells with a small molecule inhibitor.

Materials

-

Cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)[3]

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Multi-well plates (e.g., 96-well, 24-well, or 6-well)

-

Incubator (37°C, 5% CO₂)

Experimental Workflow

Caption: General workflow for cell-based assays with a small molecule inhibitor.

Detailed Protocol

-

Cell Seeding:

-

For adherent cells, trypsinize and count the cells. Seed the desired number of cells into each well of a multi-well plate. The seeding density will depend on the cell line's growth rate and the experiment's duration.

-

For suspension cells, count and dilute the cells to the appropriate density in fresh medium and add to the wells.[3]

-

-

Overnight Incubation: Incubate the plates overnight at 37°C with 5% CO₂ to allow adherent cells to attach.[3]

-

Compound Dilution:

-

Thaw an aliquot of the this compound stock solution.[2]

-

Perform serial dilutions in pre-warmed complete culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to avoid precipitation.[2]

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound. A final DMSO concentration of less than 0.1% is generally recommended.

-

-

Cell Treatment:

-

For adherent cells, carefully aspirate the old medium.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

-

Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, proceed with the desired cellular assays.

Determining Optimal Concentration: The Dose-Response Experiment

A crucial first step is to determine the effective concentration range of the new compound. This is typically achieved through a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50).

Table 2: Example Dose-Response Experiment Parameters

| Parameter | Example |

| Cell Line | Hs578T (human breast cancer) |

| Seeding Density | 5,000 cells/well (96-well plate) |

| Compound Concentrations | 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM |

| Incubation Time | 72 hours |

| Assay | Resazurin-based viability assay[4] |

Protocol: Cell Viability Assay (Resazurin)

-

Follow the general cell culture protocol outlined above to treat cells with a range of this compound concentrations in a 96-well plate.

-

After the incubation period, add resazurin (B115843) solution (to a final concentration of 10%) to each well.[4]

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[4]

Investigating the Mechanism of Action: Signaling Pathway Analysis

Once the effective concentration is known, experiments can be designed to elucidate the compound's mechanism of action. Western blotting is a common technique to assess changes in protein expression and signaling pathways.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel inhibitor.

Caption: Hypothetical signaling pathway inhibited by this compound.

Protocol: Western Blotting

-

Treat cells with this compound at a concentration around the IC50 value for an appropriate time (e.g., 6, 24, or 48 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins in the suspected signaling pathway (e.g., phosphorylated and total forms of kinases).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

By following these generalized protocols and adapting them to the specific properties of the compound of interest, researchers can effectively characterize the in vitro activity of novel small molecule inhibitors.

References

Application Notes and Protocols for SNT-BRAFi, a Novel BRAF Inhibitor, in Animal Models

Disclaimer: No public information was found for a compound designated "SNT-207858." The following application notes and protocols are provided for a hypothetical novel BRAF inhibitor, herein named "SNT-BRAFi," and are based on publicly available data for other well-characterized BRAF inhibitors used in preclinical animal models. These guidelines are intended for informational purposes and should be adapted and validated for any new chemical entity.

Introduction

BRAF is a serine/threonine-protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell division, differentiation, and secretion. Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer. These mutations lead to constitutive activation of the BRAF kinase and downstream signaling, promoting uncontrolled cell proliferation and tumor growth.

BRAF inhibitors are a class of targeted therapy drugs that specifically block the activity of mutated BRAF proteins. This targeted approach has shown significant clinical benefit in patients with BRAF-mutant tumors. Preclinical evaluation of novel BRAF inhibitors in relevant animal models is a critical step in their development to assess efficacy, pharmacokinetics, and safety.

This document provides detailed application notes and protocols for the in vivo evaluation of SNT-BRAFi, a representative novel BRAF inhibitor, in animal models.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

SNT-BRAFi is designed to selectively inhibit the kinase activity of mutated BRAF. By binding to the ATP-binding site of the BRAF V600E mutant protein, SNT-BRAFi prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This, in turn, inhibits the phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of signaling pathways that promote cell proliferation and survival. The ultimate effect is the induction of cell cycle arrest and apoptosis in BRAF-mutant tumor cells.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of SNT-BRAFi.

Application Notes

Preclinical Animal Models

The selection of an appropriate animal model is crucial for the evaluation of SNT-BRAFi. The most commonly used models are human tumor xenografts in immunodeficient mice. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines harboring the BRAF V600E mutation.

-

Animal Species: Mice are the most frequently used species.[1][2] Strains such as SCID/beige or nude mice are commonly employed due to their compromised immune systems, which prevent the rejection of human tumor xenografts.[3]

-

Cell Lines: A variety of human melanoma cell lines with the BRAF V600E mutation are suitable, including A375 and WM266.4.[1][3]

Dosage and Administration

The optimal dosage and administration route for SNT-BRAFi should be determined through dose-finding studies. Based on data from similar BRAF inhibitors, oral administration is a common route for preclinical studies.

Table 1: Representative Dosages of BRAF Inhibitors in Mouse Xenograft Models

| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Reference |

| PLX3603 | SCID/beige mice | A375 Melanoma Xenograft | 25, 50, 75 mg/kg, twice daily | Oral | [3] |

| PLX4720 | Nude mice | A375 & WM266.4 Melanoma Xenograft | 25 mg/kg, daily | Oral Gavage | [1] |

| Belvarafenib | NCR nude mice | Melanoma Xenograft | 15, 30 mg/kg | Not Specified | [2] |

Experimental Protocols

In Vivo Efficacy Study in a Human Melanoma Xenograft Model

This protocol describes a typical efficacy study to evaluate the anti-tumor activity of SNT-BRAFi in a subcutaneous xenograft model.

Materials:

-

BRAF V600E mutant human melanoma cells (e.g., A375)

-

6-8 week old female immunodeficient mice (e.g., nude or SCID/beige)

-

SNT-BRAFi

-

Vehicle solution (e.g., 4% DMSO)[1]

-

Matrigel (optional)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture A375 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the right flank of each mouse.[1]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

Randomization and Treatment: When tumors reach a mean volume of approximately 150-250 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).[2]

-

Drug Administration:

-

Treatment Group: Administer SNT-BRAFi daily by oral gavage at the predetermined dose(s).

-

Control Group: Administer the vehicle solution daily by oral gavage.

-

-

Monitoring: Continue to monitor tumor volume and body weight every 2-3 days throughout the study. Observe the animals for any signs of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration of treatment. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Caption: Workflow for an in vivo efficacy study of SNT-BRAFi.

Pharmacokinetic (PK) Study in Rodents

This protocol outlines a basic PK study to determine the plasma concentration-time profile of SNT-BRAFi following oral and intravenous administration.

Materials:

-

SNT-BRAFi

-

Formulation for oral (PO) and intravenous (IV) administration

-

Blood collection tubes (e.g., containing EDTA)

-

Cannulas (for serial blood sampling in rats, optional)

-

Centrifuge

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Dosing:

-

IV Group: Administer a single bolus dose of SNT-BRAFi via the tail vein (mice) or a jugular vein cannula (rats).

-

PO Group: Administer a single dose of SNT-BRAFi via oral gavage.

-

-

Blood Sampling:

-

Mice (Terminal Sampling): Collect blood via cardiac puncture at different time points post-dosing from separate groups of mice (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[5]

-

Rats (Serial Sampling): If cannulated, collect small blood samples (~150 µL) from the jugular vein at multiple time points from the same animal.[4]

-

-

Plasma Preparation: Immediately place blood samples on ice and centrifuge to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of SNT-BRAFi in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Caption: Workflow for a pharmacokinetic study of SNT-BRAFi.

References

- 1. Intravital Imaging Reveals How BRAF Inhibition Generates Drug-Tolerant Microenvironments with High Integrin β1/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapy response monitoring of the early effects of a new BRAF inhibitor on melanoma xenograft in mice: evaluation of (18) F-FDG-PET and (18) F-FLT-PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

Application Notes and Protocols for SNT-207858 Administration Routes

Notice: Comprehensive information regarding the compound "SNT-207858," including its administration routes, pharmacokinetics, and mechanism of action, is not available in publicly accessible scientific literature or clinical trial databases. The following application notes and protocols are therefore provided as a generalized framework. Researchers and drug development professionals should substitute the specific parameters for this compound as they become available from internal documentation or future publications.

Introduction

This document provides a template for establishing and evaluating the administration routes of the novel therapeutic agent this compound. The selection of an appropriate administration route is a critical step in drug development, influencing bioavailability, efficacy, and patient compliance. The protocols outlined below describe methodologies for investigating various potential routes, including oral, intravenous, and intraperitoneal administration, and for characterizing the pharmacokinetic profile of this compound.

Quantitative Data Summary

A crucial aspect of evaluating administration routes is the direct comparison of pharmacokinetic parameters. All quantitative data should be summarized in a clear, tabular format to facilitate this comparison.

Table 1: Comparative Pharmacokinetic Parameters of this compound Across Different Administration Routes

| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) |

| Dose (mg/kg) | Data not available | Data not available | Data not available |

| Bioavailability (%) | Data not available | 100 (by definition) | Data not available |

| Tmax (h) | Data not available | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available | Data not available |

| AUC (0-t) (ng·h/mL) | Data not available | Data not available | Data not available |

| Half-life (t1/2) (h) | Data not available | Data not available | Data not available |

| Clearance (CL) (L/h/kg) | Data not available | Data not available | Data not available |

| Volume of Distribution (Vd) (L/kg) | Data not available | Data not available | Data not available |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable data. The following are generalized protocols that should be adapted based on the specific properties of this compound.

Animal Model and Husbandry

-

Species: Select an appropriate animal model (e.g., Sprague-Dawley rats, C57BL/6 mice).

-

Health Status: Animals should be healthy, within a specific age and weight range.

-

Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Formulation of this compound

-

Vehicle Selection: Based on the physicochemical properties of this compound, select an appropriate vehicle for each administration route (e.g., saline, PBS, corn oil).

-

Concentration: Prepare a stock solution of this compound at a known concentration. The final formulation should be sterile for parenteral routes.

Administration Protocols

-

Fast animals overnight (with access to water) to ensure an empty stomach for consistent absorption.

-

Administer the this compound formulation directly into the stomach using an oral gavage needle.

-

The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for rats).

-

A vehicle control group should receive the vehicle alone.

-

Administer the this compound formulation into a suitable vein (e.g., tail vein in mice/rats).

-

The injection should be performed slowly to avoid adverse events.

-

The volume of administration should be appropriate for the animal's size (e.g., 1-5 mL/kg for rats).

-

A vehicle control group should receive an IV injection of the vehicle.

-

Administer the this compound formulation into the peritoneal cavity.

-

Proper injection technique is crucial to avoid puncturing internal organs.

-

The volume of administration should be based on the animal's body weight (e.g., 10-20 mL/kg for rats).

-

A vehicle control group should receive an IP injection of the vehicle.

Blood Sampling

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

-

Use a suitable method for blood collection (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

-

Process the blood to separate plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

Bioanalytical Method

-

Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in plasma (e.g., LC-MS/MS).

-

The method should be validated for linearity, accuracy, precision, and stability.

Visualizations

Diagrams are essential for illustrating complex processes and relationships. The following are example diagrams that can be adapted once the specific details of this compound are known.

Caption: Experimental workflow for evaluating this compound administration routes.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The protocols and frameworks provided in these application notes serve as a starting point for the systematic evaluation of this compound administration routes. Rigorous adherence to well-designed experimental plans and the generation of high-quality pharmacokinetic data are paramount for the successful development of this novel therapeutic agent. As data for this compound becomes available, these templates should be populated to provide a comprehensive understanding of its in vivo behavior.

Application Notes and Protocols for SNT-207858 in Pentose Phosphate Pathway and Stress-Activated Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of SNT-207858 in modulating the Pentose Phosphate Pathway (PPP) and its downstream effects on stress-activated signaling cascades. The included protocols offer detailed methodologies for investigating the cellular and molecular impacts of this compound, facilitating research into its potential therapeutic applications.

Introduction to this compound

This compound is a research compound that has been identified as a modulator of the non-oxidative branch of the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis, playing a key role in the production of NADPH and the precursors for nucleotide biosynthesis. By influencing the PPP, this compound can induce a state of mitochondrial stress, leading to the activation of the mitochondrial unfolded protein response (UPRmt) and downstream stress-activated protein kinase pathways, including the p38 MAPK and JNK signaling cascades. A key transcriptional regulator involved in this response is HLH-30, the C. elegans ortholog of the mammalian transcription factor EB (TFEB).

Core Signaling Pathway

This compound's mechanism of action initiates with its impact on the Pentose Phosphate Pathway, which triggers a cascade of cellular stress responses. This ultimately leads to the activation of transcription factors that orchestrate a protective response to mitochondrial stress.

Caption: this compound signaling cascade.

Data Presentation

The following tables provide templates for organizing quantitative data from experiments investigating the effects of this compound.

Table 1: Dose-Response Effect of this compound on Pentose Phosphate Pathway Metabolites

| This compound (µM) | Ribose-5-phosphate (Fold Change) | Xylulose-5-phosphate (Fold Change) | Sedoheptulose-7-phosphate (Fold Change) | Erythrose-4-phosphate (Fold Change) |

| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |

| 1 | ||||

| 5 | ||||

| 10 | ||||

| 25 | ||||

| 50 |

Table 2: Effect of this compound on Mitochondrial Function and UPRmt Activation

| Treatment | Oxygen Consumption Rate (OCR) (% of Control) | ATP Production (% of Control) | Mitochondrial ROS (Fold Change) | UPRmt Reporter Activity (Fold Change) |

| Vehicle Control | 100 | 100 | 1.0 | 1.0 |

| This compound [X µM] | ||||

| Positive Control |

Table 3: Quantification of p38 and JNK Phosphorylation in Response to this compound

| Treatment | Time (min) | p-p38 / total p38 (Ratio) | p-JNK / total JNK (Ratio) |

| Vehicle Control | 0 | 1.0 | 1.0 |

| This compound [X µM] | 15 | ||

| This compound [X µM] | 30 | ||

| This compound [X µM] | 60 | ||

| This compound [X µM] | 120 |

Table 4: Analysis of HLH-30 Nuclear Translocation Following this compound Treatment

| Treatment | % of Cells with Nuclear HLH-30 |

| Vehicle Control | |

| This compound [X µM] | |

| Positive Control |

Experimental Protocols

Protocol 1: Quantification of Pentose Phosphate Pathway Metabolites using LC-MS

This protocol describes the methodology for quantifying key metabolites of the non-oxidative PPP in response to this compound treatment.